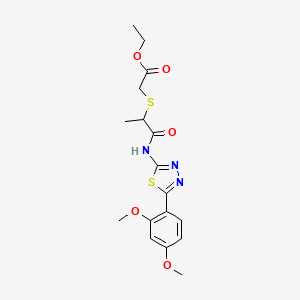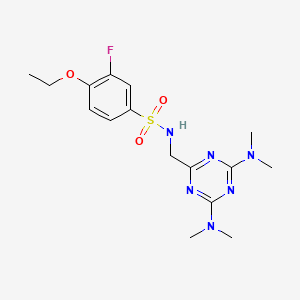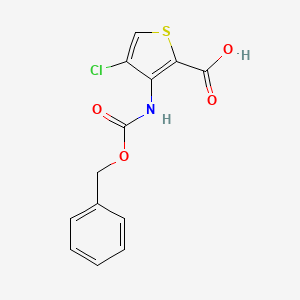![molecular formula C11H10N2O2S B2816962 N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine CAS No. 1807938-27-7](/img/structure/B2816962.png)
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine” is a chemical compound with the CAS Number: 1807938-27-7 . Its molecular weight is 234.28 . The IUPAC name for this compound is 4-(nitrosomethyl)-2-(phenoxymethyl)thiazole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O2S/c14-12-6-9-8-16-11(13-9)7-15-10-4-2-1-3-5-10/h1-5,8H,6-7H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C11H10N2O2S . The molecular weight of this compound is 234.27 .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment:
- Pişkin, Canpolat, and Öztürk (2020) discussed a new zinc phthalocyanine substituted with Schiff base groups, which exhibits properties useful for photodynamic therapy in cancer treatment. This compound demonstrates high singlet oxygen quantum yield, making it a potential type II photosensitizer for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Structurally Diverse N-Substituted Hydroxamic Acids:
- Mellor and Chan (1997) developed a method for the synthesis of N-substituted hydroxamic acids using a solid-phase approach. This is significant for the creation of various structurally diverse compounds (Mellor & Chan, 1997).
Chemical Reactivity and Ring Opening in Benzimidazole Derivatives:
- Azzaoui et al. (2006) studied the reactivity of benzimidazole derivatives, highlighting the unexpected opening of the azole ring during 1,3-dipolar cycloaddition. This research sheds light on the unique reactivity patterns of these derivatives (Azzaoui et al., 2006).
Microwave-Assisted Synthesis of Novel Thiazolidinone Analogues:
- Adhikari et al. (2012) explored the microwave-assisted synthesis of thiazolidinone analogues under solvent-free conditions. The study focuses on the efficient synthesis of these compounds, which have potential applications in various fields (Adhikari et al., 2012).
Synthesis of Antimicrobial Thiazoles and Their Fused Derivatives:
- Wardkhan et al. (2008) discussed the synthesis of thiazoles and their fused derivatives with antimicrobial activities. This research contributes to the development of new antimicrobial agents (Wardkhan et al., 2008).
Heterocyclic Synthesis Involving Active Methylene Compounds:
- Shibuya (1984) explored the reaction of active methylene compounds to produce various heterocycles, including thiazole derivatives. This study is important for understanding the synthesis pathways of heterocyclic compounds (Shibuya, 1984).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-12-6-9-8-16-11(13-9)7-15-10-4-2-1-3-5-10/h1-6,8,14H,7H2/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVATIOOWRUXNH-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2816884.png)
![2,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B2816885.png)

![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)



![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)

![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)